Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate
Overview
Description
This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural and pharmacologically active molecules. The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylate ester group (COO-). The presence of a cyano group (CN) and a chlorophenyl group (C6H4Cl) suggests that this compound might have interesting reactivity and potential uses in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The piperidine ring is likely to adopt a chair conformation, which is the most stable conformation for six-membered rings. The cyano group is a linear group, and the chlorophenyl group is a planar, aromatic system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The cyano group can act as an electrophile, reacting with nucleophiles. The ester group can undergo hydrolysis, transesterification, and other reactions typical for carboxylic acid derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a polar cyano group and a polar carboxylate ester group could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- A study involved the cyclization reaction of N-(4-chlorophenyl)-β-alanine, resulting in the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, leading to various derivatives. These compounds displayed weak antibacterial activity (Anusevičius et al., 2014).
- Another study reported the synthesis of ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate, analyzing its molecular and crystal structures via X-ray analysis (Dyachenko & Chernega, 2007).
Application in Dyeing and Textiles
- A study synthesized disperse dyes using derivatives of ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate for dyeing polyester and nylon fabrics, demonstrating good fastness properties (Abolude et al., 2021).
Antibacterial Properties
- Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus was explored, including ethyl piperidin-4-carboxylate derivatives, which showed moderate antibacterial activity against various strains (Iqbal et al., 2017).
Antimicrobial Activities
- Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate combined with ethyl α-cyano-4-chlorocinnamate was synthesized and studied for antimicrobial activities (Radwan et al., 2020).
Anticancer Potential
- Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and evaluated as potential anticancer agents (Rehman et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors, leading to various biological responses .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals .
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)-cyanomethyl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-21-16(20)13-7-9-19(10-8-13)15(11-18)12-3-5-14(17)6-4-12/h3-6,13,15H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVHNEIKLVMPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145741 | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-36-3 | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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